(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine
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Overview
Description
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine is a complex organic compound that features a pyrrolidine ring with various functional groups attached. The compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine typically involves multiple steps. One common method includes the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces hydrocarbons .
Scientific Research Applications
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for hydroxyl compounds during multi-step synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: In the manufacture of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action for (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is achieved by nucleophilic attack on the silicon atom, leading to the formation of a stable silyl ether bond .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl ethers: Known for their increased stability towards acidic conditions and nucleophilic species.
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
Uniqueness
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine is unique due to its combination of functional groups, which provide both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C17H33NO3Si |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3 |
InChI Key |
WLPIYVBTSYGOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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